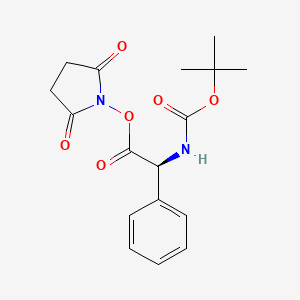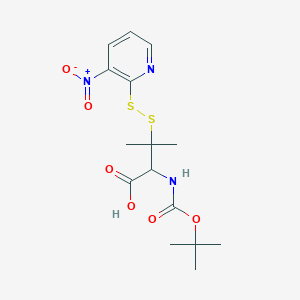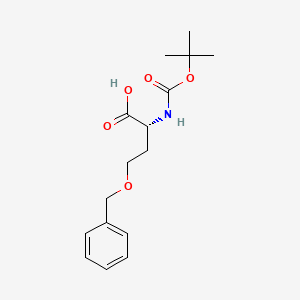
Boc-D-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . It has a molecular weight of 231.29 and its empirical formula is C11H21NO4 .
Synthesis Analysis
The synthesis of this compound involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine . This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H21NO4 . The CAS number for this compound is 55721-65-8 .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation . It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups .
Physical and Chemical Properties Analysis
This compound appears as a white to off-white powder . It has a molecular weight of 231.30 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH) .
Scientific Research Applications
Synthesis of Amino Acid-Based Polymers : Boc-D-isoleucine has been used in the synthesis of amino acid-based chiral monomers and their corresponding polymers. These polymers exhibit pH-responsive behavior and are potential candidates for drug delivery applications and biomolecule conjugation due to their cationic nature and optical activity (Bauri et al., 2013).
Conformational Analysis of Isoleucine Oligopeptides : Studies have been conducted on L-isoleucine oligomers to understand their conformational properties. These oligomers, particularly in certain solvents, form β-conformations starting from the heptamer, demonstrating the influence of this compound on peptide structure (Goodman et al., 1971).
Crystal Structures of Heterochiral Peptides : this compound has been used in the study of heterochiral peptides, leading to insights into the conformational preferences of D-chiral amino acid residues in peptides. This research contributes to understanding peptide structures in the solid state (Fabiola et al., 2001).
Influence on Polypeptide Conformation : Research involving diastereomeric homooligopeptides of L-isoleucine and D-alloisoleucine has shown that the asymmetric carbon atoms in the side chains significantly influence the conformational properties of these polypeptides (Widmer et al., 1979).
Study of Polymeric Gels : this compound has been utilized in the design and synthesis of amino acid-based superabsorbent polymer (SAP) organogels, which can transition to hydrogels. These materials have applications in areas requiring controlled swelling properties, such as drug delivery systems (Roy & De, 2014).
Solid Phase Peptide Synthesis : this compound plays a significant role in the solid phase synthesis of peptides. Its efficiency in coupling reactions and its influence on peptide purity have been extensively studied, contributing to advancements in peptide synthesis methodologies (Young et al., 1990).
Mechanism of Action
Target of Action
Boc-D-Isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . The primary targets of this compound are likely to be the same proteins and enzymes that interact with isoleucine in the body .
Mode of Action
It’s known that this compound is utilized in boc solid phase peptide synthesis (spps) . In this process, this compound is incorporated into the desired peptide or protein structure, contributing to its overall function .
Biochemical Pathways
This compound, as a derivative of isoleucine, may be involved in the same biochemical pathways as isoleucine. Isoleucine, along with other BCAAs, is involved in various metabolic pathways . For instance, isoleucine is converted into 2-keto-3-methylvalerate through transamination, a process catalyzed by branched-chain aminotransferase . This compound is then further processed by the branched-chain ketoacid dehydrogenase complex .
Result of Action
The result of this compound’s action is likely to be dependent on the specific peptide or protein into which it is incorporated. By contributing to the structure of these molecules, this compound can influence their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other compounds in the environment can potentially interact with this compound and influence its action .
Safety and Hazards
Biochemical Analysis
Cellular Effects
The cellular effects of Boc-D-isoleucine are not fully understood due to limited research. Isoleucine, a branched-chain amino acid (BCAA) similar to this compound, has been found to have significant effects on cells. For instance, isoleucine has been shown to be a major source of nuclear propionyl-CoA and histone propionylation .
Molecular Mechanism
The Boc group is an acid-labile protecting group used in organic synthesis .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of isoleucine. Isoleucine, leucine, and valine are BCAAs that share common transport systems for amino acid absorption due to the similar structure of their side chains . They also share enzymes for catabolizing the first two steps in the metabolic pathway .
Subcellular Localization
Research has shown that isoleucine is a major source of nuclear propionyl-CoA , suggesting that isoleucine and possibly this compound may localize to the nucleus.
Properties
IUPAC Name |
(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)





